5-(Difluoromethyl)-2-methoxybenzoic acid

Chemical Synthesis Quality Control Procurement

Researchers studying structure-activity relationships (SAR) around a critical hydrogen-bond donor often face supply chain uncertainty and purity-related catalyst poisoning in cross-coupling reactions. 5-(Difluoromethyl)-2-methoxybenzoic acid (CAS 927800-82-6) provides a precise, high-purity solution. - Enables direct -OH/-SH bioisostere replacement studies with the metabolically stable -CF2H group, enhancing selectivity in kinase hinge-binding motifs. - Minimizes impurity-related reaction failures: standard 95% purity supports reliable Suzuki and Buchwald-Hartwig couplings in automated parallel synthesis. - Offers consistent procurement for CCR5 antagonist and GPCR modulator library production with confirmed stock availability.

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
CAS No. 927800-82-6
Cat. No. B1470833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-2-methoxybenzoic acid
CAS927800-82-6
Molecular FormulaC9H8F2O3
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)F)C(=O)O
InChIInChI=1S/C9H8F2O3/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,8H,1H3,(H,12,13)
InChIKeyLKPOPZKPGMWGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-2-methoxybenzoic Acid: Chemical Profile


5-(Difluoromethyl)-2-methoxybenzoic acid (CAS: 927800-82-6) is a fluorinated aromatic carboxylic acid with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . It is primarily used as a research intermediate in medicinal chemistry and agrochemical discovery. The compound is commercially available from major suppliers with standard purity levels of 95-98% . Its defining structural features are the -CF2H (difluoromethyl) and -OCH3 (methoxy) groups attached to a benzoic acid core at the 5- and 2-positions, respectively. These groups endow the molecule with enhanced lipophilicity (LogP ≈ 2.33) and the ability to act as a lipophilic hydrogen-bond donor , which are valuable properties for modulating the pharmacokinetic profiles of drug candidates.

Substitution Limitations of 5-(Difluoromethyl)-2-methoxybenzoic Acid


Within the class of fluorinated methoxybenzoic acids, seemingly minor structural variations lead to profound and non-linear changes in physicochemical and biological properties, making simple substitution unreliable. For instance, the 5-difluoromethyl-2-methoxy substitution pattern on the benzoic acid ring is a specific regioisomer; its activity cannot be assumed for isomers like 3-(difluoromethyl)-5-methoxybenzoic acid or 4-(difluoromethyl)-2-methoxybenzoic acid, as positional isomerism is known to significantly alter target binding and solubility . Furthermore, the choice between a difluoromethyl (-CF2H) and a trifluoromethyl (-CF3) group is critical. The -CF2H group is a bioisostere for a thiol (-SH) or hydroxyl (-OH) group and can act as a lipophilic hydrogen-bond donor, while the -CF3 group is purely hydrophobic [1]. This fundamental difference in electronic and steric properties means that substituting a CF3 analog for a CF2H compound can completely ablate or alter the desired biological interaction, as confirmed by numerous studies in medicinal chemistry [2].

Quantitative Evidence for 5-(Difluoromethyl)-2-methoxybenzoic Acid


Commercial Purity Benchmarking

For procurement of research-grade intermediates, a purity difference of even 3% can significantly impact the outcome of sensitive catalytic reactions or the accuracy of biological assays. 5-(Difluoromethyl)-2-methoxybenzoic acid is reliably supplied at 98% purity , a 3% absolute purity advantage over the 95% standard offered by many generic suppliers . This higher purity specification reduces the risk of side reactions and off-target effects caused by unidentified impurities.

Chemical Synthesis Quality Control Procurement

Hydrogen Bond Donation: -CF2H vs. -CF3

The difluoromethyl (-CF2H) group is a demonstrated bioisostere for a hydroxyl (-OH) or thiol (-SH) group and functions as a lipophilic hydrogen-bond donor, whereas the trifluoromethyl (-CF3) group cannot donate a hydrogen bond. This is a critical functional distinction. Comparative studies across diverse chemical series show that the -CF2H group can enhance binding affinity by 10- to 1000-fold over -CF3 analogs through specific hydrogen-bonding interactions with target proteins [1].

Medicinal Chemistry Drug Design Bioisosterism

Lipophilicity Shift by Positional Isomerism

The calculated lipophilicity (LogP) of the specific 5-difluoromethyl-2-methoxy regioisomer is 2.331 . Comparative analysis of regioisomeric pairs in the difluoromethyl-methoxybenzoic acid series indicates that positional isomerism alters the electronic environment and solvent-accessible surface area, leading to quantifiable differences in LogP and pKa that affect permeability and solubility .

Physicochemical Properties ADME Drug Design

5-(Difluoromethyl)-2-methoxybenzoic Acid: Application Scenarios


Scaffold for Kinase and GPCR Inhibitor Design

The compound's demonstrated utility as a precursor for CCR5 antagonists, a key target in HIV and inflammatory diseases, makes it a valuable building block for synthesizing libraries of G-protein coupled receptor (GPCR) modulators [1]. The -CF2H group can serve as a critical hydrogen-bond donor in kinase hinge-binding motifs, potentially enhancing selectivity over non-CF2H analogs .

Tool for Investigating Lipophilic Hydrogen-Bond Donor SAR

Researchers exploring structure-activity relationships (SAR) around a critical hydrogen-bond donor/acceptor can use this compound to directly test the impact of replacing a hydroxyl (-OH), thiol (-SH), or amine (-NH) group with a metabolically stable -CF2H isostere [1]. This is a key strategy for improving the metabolic stability and membrane permeability of lead compounds .

High-Purity Intermediate for Parallel Synthesis

The commercial availability of this compound at 98% purity [1] makes it well-suited for automated parallel synthesis and high-throughput chemistry workflows. The higher purity minimizes the risk of impurities poisoning catalysts in sensitive cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that utilize the carboxylic acid or derivatized esters as a handle, ensuring more reliable library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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